2-Chloro-1-(methoxymethyl)-4-nitrobenzene
Overview
Description
2-Chloro-1-(methoxymethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxymethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(methoxymethyl)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(methoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(methoxymethyl)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxymethyl group can be oxidized to a formyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-1-(methoxymethyl)-4-nitrobenzene or 2-thio-1-(methoxymethyl)-4-nitrobenzene.
Reduction: The major product is 2-Chloro-1-(methoxymethyl)-4-aminobenzene.
Oxidation: The major product is 2-Chloro-1-(formylmethyl)-4-nitrobenzene.
Scientific Research Applications
2-Chloro-1-(methoxymethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: The compound’s derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(methoxymethyl)-4-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the nitro group can also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(methoxymethyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Chloro-1-(formylmethyl)-4-nitrobenzene: Similar structure but with a formyl group instead of a methoxymethyl group.
2-Chloro-1-(methoxymethyl)-4-nitrophenol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2-Chloro-1-(methoxymethyl)-4-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxymethyl) groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-chloro-1-(methoxymethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-5-6-2-3-7(10(11)12)4-8(6)9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHAEZDCXJCUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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